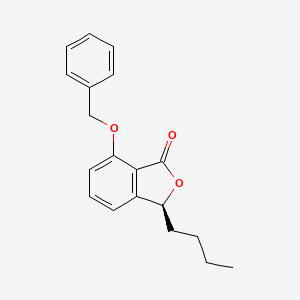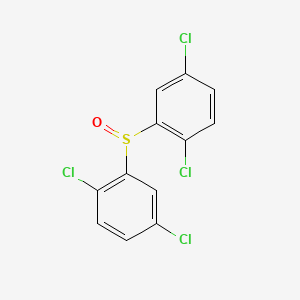
Bis(2,5-dichlorophenyl) sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dichlorophenyl) sulfoxide: is an organosulfur compound with the molecular formula C12H6Cl4OS . It is a derivative of bithionol, a compound known for its antimicrobial properties. This compound is characterized by the presence of two 2,5-dichlorophenyl groups attached to a sulfoxide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2,5-dichlorophenyl) sulfoxide can be synthesized through the oxidation of bis(2,5-dichlorophenyl) sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2,5-dichlorophenyl) sulfoxide can undergo further oxidation to form bis(2,5-dichlorophenyl) sulfone.
Reduction: It can be reduced back to bis(2,5-dichlorophenyl) sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Bis(2,5-dichlorophenyl) sulfone.
Reduction: Bis(2,5-dichlorophenyl) sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(2,5-dichlorophenyl) sulfoxide is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also utilized in studies involving sulfoxide chemistry and its reactivity .
Biology and Medicine: The compound has been investigated for its potential antimicrobial properties. It has shown activity against bacteria, molds, yeast, and helminths. Research has also explored its use in parasitology, particularly in studies on liver fluke and lung fluke infections .
Industry: In industrial applications, this compound is used in the formulation of antimicrobial agents and preservatives. Its stability and reactivity make it a valuable component in various chemical processes .
Mécanisme D'action
The mechanism of action of bis(2,5-dichlorophenyl) sulfoxide involves its ability to interact with microbial cell membranes, leading to disruption of cellular processes. The sulfoxide group can form reactive oxygen species (ROS) upon exposure to light, enhancing its antimicrobial activity. This photoactivation mechanism is particularly effective against certain pathogens .
Comparaison Avec Des Composés Similaires
- Bis(2-hydroxy-3,5-dichlorophenyl) sulfide
- Bis(2-hydroxy-3,5-dichlorophenyl) sulfone
- 2,2’-Thiobis(4,6-dichlorophenol)
Comparison: Bis(2,5-dichlorophenyl) sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs. The sulfoxide group allows for specific interactions with microbial targets and enhances the compound’s ability to generate reactive oxygen species under light exposure, making it a potent antimicrobial agent .
Propriétés
Numéro CAS |
602305-54-4 |
|---|---|
Formule moléculaire |
C12H6Cl4OS |
Poids moléculaire |
340.0 g/mol |
Nom IUPAC |
1,4-dichloro-2-(2,5-dichlorophenyl)sulfinylbenzene |
InChI |
InChI=1S/C12H6Cl4OS/c13-7-1-3-9(15)11(5-7)18(17)12-6-8(14)2-4-10(12)16/h1-6H |
Clé InChI |
VXQDGGDULGSCDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)S(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


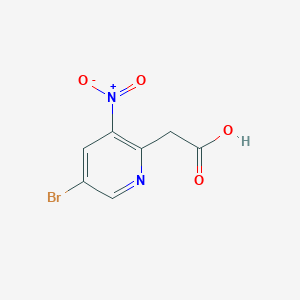
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
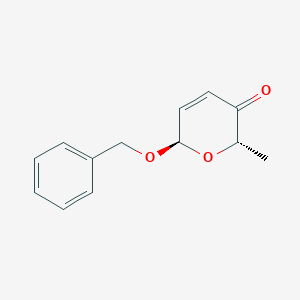
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
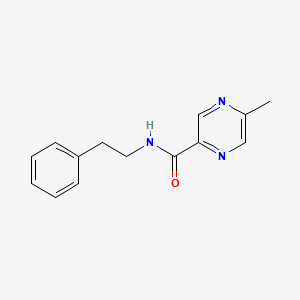

![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
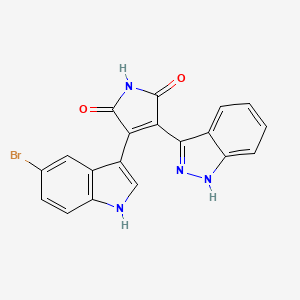

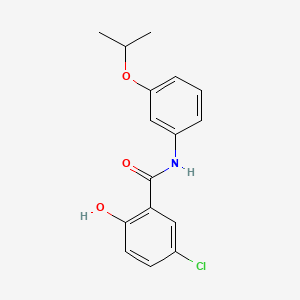
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
